molecular formula C6H10O4 B3050383 3,4-Dihydroxyhexane-2,5-dione CAS No. 25566-16-9

3,4-Dihydroxyhexane-2,5-dione

Cat. No. B3050383
Key on ui cas rn: 25566-16-9
M. Wt: 146.14 g/mol
InChI Key: RQDWELNLPMBYMA-UHFFFAOYSA-N
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Patent
US07321067B2

Procedure details

A solution of methyl glyoxal 40% wt in water (9 g, 50 mmoles), zinc acetate (0.44 g) and hydroxy-acetone (7.4 g) in ethyl acetate (20 ml) were stirred during 40 h at 38/40° (pH of the reaction medium was around 4.5). At the end of the reaction (which can be checked by gas chromatography), the reaction mixture was extracted with ethyl acetate (3×50 ml). The organic phase was washed to neutral with brine (1×), dried over magnesium sulphate and concentrated under vacuum giving 6 g of the crude 3,4-dihydroxyhexane-2,5-dione who was Bulb-to-bulb distilled at 0.1 mbar and 120-150° to obtain 3.8 g of a mixture of the two 3,4-dihydroxyhexane-2,5-dione isomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.44 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]=[O:5])=[O:3].[OH2:6].O[CH2:8][C:9](=[O:11])[CH3:10]>C(OCC)(=O)C.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[OH:6][CH:8]([CH:4]([OH:5])[C:2](=[O:3])[CH3:1])[C:9](=[O:11])[CH3:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
7.4 g
Type
reactant
Smiles
OCC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.44 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction (which can be checked by gas chromatography)
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The organic phase was washed to neutral with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC(C(C)=O)C(C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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